10,10-Dioxophenoxathiine-2,8-diamine
Overview
Description
10,10-Dioxophenoxathiine-2,8-diamine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a phenoxathiine core with two amino groups at the 2 and 8 positions, and two oxygen atoms at the 10 position, forming a dioxo structure. The phenoxathiine structure is known for its stability and versatility, making it a valuable component in the synthesis of various materials and chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Dioxophenoxathiine-2,8-diamine typically involves the reaction of 4,4’-oxydibenzoic acid with sulfur-containing electrophiles. This reaction is carried out in the presence of strong acids such as chlorosulfonic acid or oleum, which facilitate the formation of the phenoxathiine ring through initial substitution at the 2 and 2’ positions, followed by intramolecular cyclization . The reaction conditions usually involve controlled temperatures and the use of solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 10,10-Dioxophenoxathiine-2,8-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The amino groups at the 2 and 8 positions can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents or alkylating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, hydroxylated phenoxathiine compounds, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
10,10-Dioxophenoxathiine-2,8-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of polymeric materials and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of high-performance polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 10,10-Dioxophenoxathiine-2,8-diamine involves its interaction with various molecular targets. The compound’s amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxathiine core can participate in electron transfer reactions, affecting cellular redox states and signaling pathways. These interactions make the compound a valuable tool in studying biochemical processes and developing new therapeutic agents.
Comparison with Similar Compounds
Phenoxathiine: The parent compound without the dioxo and amino groups.
10,10-Dioxo-10λ6-Phenoxathiin: A similar compound with different substituents at the 2 and 8 positions.
Phenazine Derivatives: Compounds with a similar tricyclic structure but different functional groups.
Uniqueness: 10,10-Dioxophenoxathiine-2,8-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and dioxo groups allows for versatile chemical modifications and applications, setting it apart from other phenoxathiine and phenazine derivatives.
Properties
IUPAC Name |
10,10-dioxophenoxathiine-2,8-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c13-7-1-3-9-11(5-7)18(15,16)12-6-8(14)2-4-10(12)17-9/h1-6H,13-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMOJDZSLMQCEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)S(=O)(=O)C3=C(O2)C=CC(=C3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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